molecular formula C8H12ClF3N6O B13438280 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride

Cat. No.: B13438280
M. Wt: 300.67 g/mol
InChI Key: MICCIYLDKANHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of pharmaceutical agents, particularly those used in the treatment of type 2 diabetes, such as sitagliptin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves several key steps:

    Initial Reaction: Ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine.

    Intermediate Formation: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and the addition of methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Final Reaction: Palladium/carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon. Conditions often involve heating, refluxing, and maintaining specific pH levels .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain the final compound. These intermediates are crucial for the synthesis of pharmaceutical agents .

Scientific Research Applications

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride involves its role as an intermediate in the synthesis of sitagliptin. Sitagliptin works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, which help regulate blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride is unique due to its specific structure and role in the synthesis of sitagliptin. Its trifluoromethyl group and triazolopyrazine core make it a valuable intermediate in medicinal chemistry .

Properties

Molecular Formula

C8H12ClF3N6O

Molecular Weight

300.67 g/mol

IUPAC Name

2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]acetohydrazide;hydrochloride

InChI

InChI=1S/C8H11F3N6O.ClH/c9-8(10,11)7-15-14-5-3-16(1-2-17(5)7)4-6(18)13-12;/h1-4,12H2,(H,13,18);1H

InChI Key

MICCIYLDKANHAC-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1CC(=O)NN.Cl

Origin of Product

United States

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